molecular formula C₆H₈N₂O₃ B1153437 3-Methoxy-1-methyl-2-nitro-1H-pyrrole

3-Methoxy-1-methyl-2-nitro-1H-pyrrole

Cat. No.: B1153437
M. Wt: 156.14
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-methyl-2-nitro-1H-pyrrole is a substituted pyrrole derivative characterized by a methyl group at position 1, a nitro group at position 2, and a methoxy group at position 3. Its molecular formula is C₆H₇N₂O₃, with a molecular weight of 155.13 g/mol. Pyrrole derivatives are of significant interest in pharmaceutical and agrochemical research due to their heterocyclic structure, which allows for diverse electronic and steric modifications. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its structural analogs in commercial catalogs .

Properties

Molecular Formula

C₆H₈N₂O₃

Molecular Weight

156.14

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-Methoxy-1-methyl-2-nitro-1H-pyrrole but differ in substituent positions, functional groups, or ring systems:

Table 1: Structural Comparison of Pyrrole Derivatives
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Not provided 1-CH₃, 2-NO₂, 3-OCH₃ C₆H₇N₂O₃ 155.13 Reference compound
1-Methyl-3-nitro-1H-pyrrole 823-72-3 1-CH₃, 3-NO₂ C₅H₆N₂O₂ 126.11 Lacks methoxy group at C3
Methyl 3-nitro-1H-pyrrole-2-carboxylate 858449-17-9 2-COOCH₃, 3-NO₂ C₆H₆N₂O₄ 170.12 Carboxylate ester at C2
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 178393-14-1 Fused pyrrolopyridine system, 5-OCH₃ C₈H₈N₂O₂ 164.16 Fused bicyclic structure
3-[(5-Methylfuran-2-yl)methyl]-1H-pyrrole 118248-37-6 3-(Furanylmethyl) substituent C₁₀H₁₁NO 161.20 Furan-derived side chain
Key Observations:
  • Substituent Positioning : The nitro group in this compound (position 2) contrasts with its placement at position 3 in 1-Methyl-3-nitro-1H-pyrrole . This positional difference alters electronic effects, as nitro groups are strong electron-withdrawing groups (EWGs), influencing reactivity and stability.
  • Ring System Complexity: 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one features a fused pyrrolopyridine system, which may confer enhanced rigidity and biological activity compared to monocyclic pyrroles .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Properties
Property This compound 1-Methyl-3-nitro-1H-pyrrole Methyl 3-nitro-1H-pyrrole-2-carboxylate
Polarity Moderate (due to OCH₃ and NO₂) Low (NO₂ only) High (carboxylate ester)
Solubility Likely soluble in polar aprotic solvents Limited solubility High in polar solvents (e.g., DMSO)
Stability Moderate (EWG effects) Less stable (no OCH₃) Hydrolytically unstable (ester group)
  • Reactivity : Methyl 3-nitro-1H-pyrrole-2-carboxylate’s ester group offers a site for nucleophilic substitution, whereas the target compound’s methoxy group may undergo demethylation under acidic conditions .

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